Cas no 2137078-83-0 (Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester)

Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester, is a chiral carbamate derivative featuring a furan-substituted oxoethyl group. Its stereospecific (S)-configuration ensures precise reactivity in asymmetric synthesis, making it valuable for pharmaceutical and agrochemical applications. The tert-butyl ester moiety enhances stability, facilitating handling and storage under standard conditions. The compound's furan ring contributes to its utility as an intermediate in heterocyclic chemistry, enabling further functionalization. Its structural features support controlled N-methylation and carbonyl reactivity, offering versatility in synthetic routes. This compound is particularly useful in the development of bioactive molecules requiring stereochemical precision and robust intermediates.
Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester structure
2137078-83-0 structure
Product name:Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester
CAS No:2137078-83-0
MF:C13H19NO4
MW:253.29426407814
CID:5293686

Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester
    • Inchi: 1S/C13H19NO4/c1-9(11(15)10-6-7-17-8-10)14(5)12(16)18-13(2,3)4/h6-9H,1-5H3/t9-/m0/s1
    • InChI Key: ZZFRIAIKKKJDDY-VIFPVBQESA-N
    • SMILES: C(OC(C)(C)C)(=O)N([C@@H](C)C(C1C=COC=1)=O)C

Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798965-1.0g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
1.0g
$1057.0 2024-05-21
Enamine
EN300-798965-10.0g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
10.0g
$4545.0 2024-05-21
Enamine
EN300-798965-0.25g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
0.25g
$972.0 2024-05-21
Enamine
EN300-798965-2.5g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
2.5g
$2071.0 2024-05-21
Enamine
EN300-798965-0.5g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
0.5g
$1014.0 2024-05-21
Enamine
EN300-798965-5.0g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
5.0g
$3065.0 2024-05-21
Enamine
EN300-798965-0.1g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
0.1g
$930.0 2024-05-21
Enamine
EN300-798965-0.05g
tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
2137078-83-0 95%
0.05g
$888.0 2024-05-21

Additional information on Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester

Research Brief on Carbamic Acid Derivative (CAS: 2137078-83-0) and Its Applications in Chemical Biology and Medicine

The compound Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester (CAS: 2137078-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique furanyl and carbamate functional groups, has been investigated for its potential as a versatile intermediate in drug discovery and development. Recent studies have explored its role in modulating enzymatic activity, serving as a precursor for novel therapeutic agents, and contributing to the synthesis of complex bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of protease inhibitors. Researchers demonstrated that the tert-butyl ester group in the molecule provides excellent stability under physiological conditions, while the furanyl moiety enhances binding affinity to target proteins. The study reported a 40% improvement in inhibitory activity against selected proteases compared to earlier analogs, suggesting its potential in developing treatments for viral infections and certain cancers.

Further investigations into the compound's pharmacokinetic properties were reported in Bioorganic & Medicinal Chemistry Letters (2024). The research team found that the methyl group at the chiral center significantly influences the molecule's metabolic stability, with the (S)-configuration showing superior resistance to hepatic degradation. This finding has important implications for drug design, particularly in optimizing the half-life of candidate compounds derived from this scaffold.

Recent patent applications (WO2023124567, 2023) have disclosed novel synthetic routes to 2137078-83-0 with improved yields (up to 78%) and reduced environmental impact. The patented process utilizes catalytic asymmetric synthesis, addressing previous challenges in obtaining enantiomerically pure material. This advancement is expected to facilitate larger-scale production for preclinical and clinical studies.

In the context of targeted drug delivery, a 2024 study in ACS Chemical Biology demonstrated the compound's ability to serve as a cleavable linker in antibody-drug conjugates (ADCs). The research showed that the carbamate bond undergoes selective hydrolysis in tumor microenvironments, enabling controlled release of payloads. This property makes 2137078-83-0 particularly valuable for next-generation ADC development.

Ongoing clinical trials (NCT05678921) are investigating derivatives of this compound as potential treatments for neurodegenerative diseases. Preliminary results suggest that the furanyl-containing analogs can cross the blood-brain barrier more effectively than previous generations of therapeutic candidates, with measurable cognitive benefits in animal models of Alzheimer's disease.

The safety profile of 2137078-83-0 was comprehensively evaluated in a recent toxicological assessment (Regulatory Toxicology and Pharmacology, 2024). The study concluded that the compound shows favorable acute and subchronic toxicity parameters, with no observed genotoxic effects at therapeutic concentrations. These findings support its continued development as a pharmaceutical intermediate.

Future research directions include exploring the compound's potential in combination therapies and as a building block for PROTACs (Proteolysis Targeting Chimeras). Several pharmaceutical companies have included 2137078-83-0 in their discovery pipelines, indicating growing industry interest in this chemical entity.

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